molecular formula C13H15D5N4O3 B606828 3,7-Dimethyl-1-(4,4,6,6,6-pentadeuterio-5-hydroxyhexyl)purine-2,6-dione CAS No. 1268605-91-9

3,7-Dimethyl-1-(4,4,6,6,6-pentadeuterio-5-hydroxyhexyl)purine-2,6-dione

Cat. No. B606828
CAS RN: 1268605-91-9
M. Wt: 285.3585
InChI Key: NSMXQKNUPPXBRG-WHPHVCHMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CTP-499 is a selective PDE inhibitor and deuterium-containing agent that slows the progression of type 2 diabetic kidney disease in patients with macroalbuminuria. CTP-499 is an HDX analog and a pentoxifylline metabolite. Initial testing showed that CTP-499 slowed the negative processes in diabetic kidney disease. Concert is developing the agent as a complementary treatment along with the standard of care, angiotensin modulation with an ACEi or ARB.

Scientific Research Applications

Photochemistry Synthesis

  • A study investigated the use of photochemistry for synthesizing novel derivatives of pentoxifylline, including compounds structurally similar to 3,7-Dimethyl-1-(4,4,6,6,6-pentadeuterio-5-hydroxyhexyl)purine-2,6-dione. This research opens up possibilities for creating new compounds with unique properties through photochemical reactions (Han, Bonnet, & Westhuizen, 2008).

Purine-2,6-dione Derivatives and Receptor Affinity

  • Another research focused on the synthesis of new derivatives of purine-2,6-dione, which have shown affinity for serotonin receptors. These findings highlight the potential of such derivatives, including those structurally related to 3,7-Dimethyl-1-(4,4,6,6,6-pentadeuterio-5-hydroxyhexyl)purine-2,6-dione, in developing new psychotropic agents (Chłoń-Rzepa et al., 2013).

Novel Synthesis Approaches

  • Research has also been conducted on synthesizing new ring systems of thiadiazepino-purine, showcasing innovative methods to create structurally unique derivatives related to the compound (Hesek & Rybár, 1994).

Molecular Structure Analysis

Mixed Ligand-Metal Complexes

  • A study on the synthesis of mixed ligand-metal complexes involving trimethylxanthine and dimethyl-purine-2,6-dione could be relevant for understanding the interactions of 3,7-Dimethyl-1-(4,4,6,6,6-pentadeuterio-5-hydroxyhexyl)purine-2,6-dione with metal ions (Shaker, 2011).

properties

CAS RN

1268605-91-9

Product Name

3,7-Dimethyl-1-(4,4,6,6,6-pentadeuterio-5-hydroxyhexyl)purine-2,6-dione

Molecular Formula

C13H15D5N4O3

Molecular Weight

285.3585

IUPAC Name

3,7-dimethyl-1-(4,4,6,6,6-pentadeuterio-5-hydroxyhexyl)purine-2,6-dione

InChI

InChI=1S/C13H20N4O3/c1-9(18)6-4-5-7-17-12(19)10-11(14-8-15(10)2)16(3)13(17)20/h8-9,18H,4-7H2,1-3H3/i1D3,6D2

InChI Key

NSMXQKNUPPXBRG-WHPHVCHMSA-N

SMILES

CC(CCCCN1C(=O)C2=C(N=CN2C)N(C1=O)C)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

CTP-499;  CTP 499;  CTP499.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,7-Dimethyl-1-(4,4,6,6,6-pentadeuterio-5-hydroxyhexyl)purine-2,6-dione
Reactant of Route 2
3,7-Dimethyl-1-(4,4,6,6,6-pentadeuterio-5-hydroxyhexyl)purine-2,6-dione
Reactant of Route 3
Reactant of Route 3
3,7-Dimethyl-1-(4,4,6,6,6-pentadeuterio-5-hydroxyhexyl)purine-2,6-dione
Reactant of Route 4
3,7-Dimethyl-1-(4,4,6,6,6-pentadeuterio-5-hydroxyhexyl)purine-2,6-dione
Reactant of Route 5
3,7-Dimethyl-1-(4,4,6,6,6-pentadeuterio-5-hydroxyhexyl)purine-2,6-dione
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
3,7-Dimethyl-1-(4,4,6,6,6-pentadeuterio-5-hydroxyhexyl)purine-2,6-dione

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